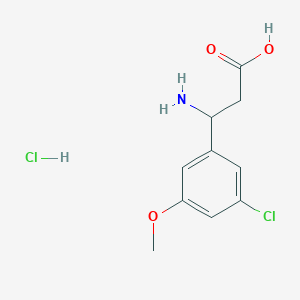
3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C10H13Cl2NO3 It is a derivative of propanoic acid, featuring an amino group, a chloro group, and a methoxy group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-chloro-5-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde is then subjected to a condensation reaction with nitromethane to form a nitrostyrene intermediate.
Reduction: The nitrostyrene intermediate is reduced to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 3-nitro-3-(3-chloro-5-methoxyphenyl)propanoic acid.
Reduction: Formation of 3-amino-3-(3-methoxyphenyl)propanoic acid.
Substitution: Formation of 3-amino-3-(3-hydroxy-5-methoxyphenyl)propanoic acid.
科学的研究の応用
3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and pain pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.
類似化合物との比較
Similar Compounds
- 3-Amino-3-(3-methoxyphenyl)propanoic acid
- 3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid
- 3-Amino-3-(3-chloro-5-methoxyphenyl)butanoic acid
Uniqueness
3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent compared to similar compounds.
特性
分子式 |
C10H13Cl2NO3 |
|---|---|
分子量 |
266.12 g/mol |
IUPAC名 |
3-amino-3-(3-chloro-5-methoxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12ClNO3.ClH/c1-15-8-3-6(2-7(11)4-8)9(12)5-10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H |
InChIキー |
UNSVDYBHADSVOU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C(CC(=O)O)N)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















